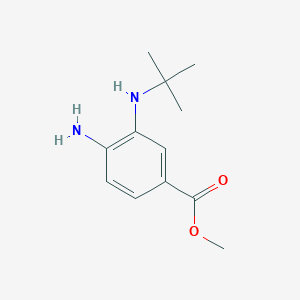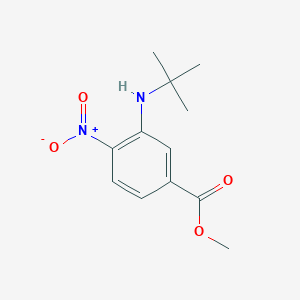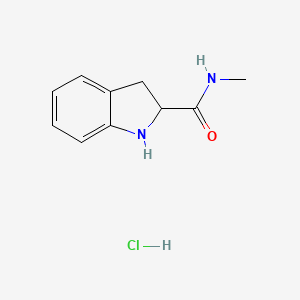![molecular formula C13H19Cl2N3 B1430482 4-[(3-Methylpiperazin-1-yl)methyl]benzonitrile dihydrochloride CAS No. 1461714-91-9](/img/structure/B1430482.png)
4-[(3-Methylpiperazin-1-yl)methyl]benzonitrile dihydrochloride
Overview
Description
4-[(3-Methylpiperazin-1-yl)methyl]benzonitrile dihydrochloride is a chemical compound with the CAS Number: 1461714-91-9 . It has a molecular weight of 288.22 and is used in scientific research due to its unique properties and structural characteristics.
Molecular Structure Analysis
The InChI code for this compound is1S/C13H17N3.2ClH/c1-11-9-16(7-6-15-11)10-13-4-2-12(8-14)3-5-13;;/h2-5,11,15H,6-7,9-10H2,1H3;2*1H . This code provides a detailed description of the molecule’s structure. Physical And Chemical Properties Analysis
This compound is a powder and is stored at room temperature .Scientific Research Applications
Synthesis and Chemical Optimization
- The synthesis of derivatives related to "4-[(3-Methylpiperazin-1-yl)methyl]benzonitrile dihydrochloride" has been explored through methods such as direct reductive alkylation, demonstrating efficient pathways for producing key synthetic intermediates like imatinib, a notable therapeutic agent. This process highlights the versatility of piperazine derivatives in chemical synthesis and their potential utility in drug development (Koroleva et al., 2012).
Antimicrobial and Antiviral Activity
- Compounds synthesized from "4-[(3-Methylpiperazin-1-yl)methyl]benzonitrile dihydrochloride" have shown promising antimycobacterial activity against Mycobacterium tuberculosis, suggesting potential applications in treating tuberculosis. The use of palladium-catalyzed C-C Suzuki coupling in the synthesis of these compounds has been instrumental in developing new antimicrobial agents (Patel et al., 2014).
Anticonvulsant Properties
- Derivatives of "4-[(3-Methylpiperazin-1-yl)methyl]benzonitrile dihydrochloride" have been synthesized and tested for anticonvulsant activity, showing efficacy in models of epilepsy. This research points to the potential therapeutic benefits of these compounds in neurological disorders (Obniska et al., 2005).
Structural and Stereochemical Analysis
- Single crystal X-ray diffraction has been used to elucidate the stereochemical properties of "4-[(3-Methylpiperazin-1-yl)methyl]benzonitrile dihydrochloride" derivatives. This analytical technique provides detailed insights into the molecular configuration of these compounds, which is crucial for understanding their pharmacological activity (Christensen et al., 2011).
Safety And Hazards
properties
IUPAC Name |
4-[(3-methylpiperazin-1-yl)methyl]benzonitrile;dihydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17N3.2ClH/c1-11-9-16(7-6-15-11)10-13-4-2-12(8-14)3-5-13;;/h2-5,11,15H,6-7,9-10H2,1H3;2*1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DDIYECWEHBUYCA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1CN(CCN1)CC2=CC=C(C=C2)C#N.Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
288.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-[(3-Methylpiperazin-1-yl)methyl]benzonitrile dihydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![({[4-(Trifluoromethyl)phenyl]methyl}sulfanyl)methanimidamide hydrobromide](/img/structure/B1430400.png)


![N-[4-Bromo-2-(trifluoromethoxy)phenyl]-4,5-dihydro-1,3-thiazol-2-amine](/img/structure/B1430406.png)







![1-Oxa-2,8-diazaspiro[4.5]dec-2-ene-3-carboxylic acid hydrochloride](/img/structure/B1430418.png)
![N1-(1-Benzyl-3-hydroxy-5-phenyl-4-{[(1,3-thiazol-5-ylmethoxy)carbonyl]amino}pentyl)-N2-{[[(5-isopropyl-1,3-thiazol-2-yl)methyl](methyl)amino]carbonyl}valinamide](/img/structure/B1430419.png)
